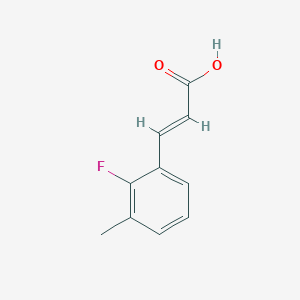

2-Fluoro-3-methylcinnamic acid

説明

BenchChem offers high-quality 2-Fluoro-3-methylcinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methylcinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(E)-3-(2-fluoro-3-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEPIBONYYMQPS-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=C/C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Fluoro-3-methylcinnamic Acid

Executive Summary

Target Molecule: 2-Fluoro-3-methylcinnamic acid CAS Registry Number: 1214791-11-3 Molecular Formula: C₁₀H₉FO₂ Molecular Weight: 180.18 g/mol

This guide details the synthetic pathways for 2-Fluoro-3-methylcinnamic acid , a critical fluorinated building block in medicinal chemistry. Fluorinated cinnamic acid derivatives are frequently employed as precursors for quinolines, coumarins, and other pharmacophores found in anti-inflammatory and oncological therapeutics.

The presence of the ortho-fluorine and meta-methyl groups (relative to the acrylic acid tail) introduces specific electronic and steric considerations. This guide prioritizes the Knoevenagel Condensation (Method A) as the primary, scalable route due to the commercial availability of the aldehyde precursor and high atom economy. An alternative Heck Coupling (Method B) is provided for scenarios where aryl halide precursors are more accessible.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two logical precursors.

-

Path A (Knoevenagel/Doebner): Disconnection of the C=C double bond leads to 2-fluoro-3-methylbenzaldehyde and malonic acid. This is the classical route for cinnamic acids.

-

Path B (Heck): Disconnection of the C-C bond between the aromatic ring and the alkene leads to 1-bromo-2-fluoro-3-methylbenzene and acrylic acid.

Figure 1: Retrosynthetic disconnection showing the Knoevenagel (primary) and Heck (secondary) pathways.

Method A: Knoevenagel-Doebner Condensation (Primary Protocol)

This protocol utilizes the Doebner modification of the Knoevenagel condensation. It is preferred for its operational simplicity and the ability to drive the reaction to completion via decarboxylation in a single pot.

Reaction Scheme

Reagents: 2-Fluoro-3-methylbenzaldehyde, Malonic acid, Pyridine, Piperidine. Mechanism: Nucleophilic attack of the malonate anion on the aldehyde carbonyl, followed by dehydration and thermal decarboxylation.

Materials & Equipment

| Reagent | Equiv.[1] | Role | CAS |

| 2-Fluoro-3-methylbenzaldehyde | 1.0 | Limiting Reagent | 886762-64-7 |

| Malonic Acid | 1.5 - 2.0 | Nucleophile | 141-82-2 |

| Pyridine | Solvent | Base/Solvent | 110-86-1 |

| Piperidine | 0.1 (Cat.) | Catalyst | 110-89-4 |

| HCl (conc.) | Excess | Quenching/Precipitation | 7647-01-0 |

Step-by-Step Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-fluoro-3-methylbenzaldehyde (10 mmol, 1.38 g) and malonic acid (20 mmol, 2.08 g) to the flask.

-

Solvent Addition: Add pyridine (5–10 mL) to dissolve the solids. The solution should be clear to slightly yellow.

-

Catalysis: Add piperidine (0.1 mL) dropwise. Note: Piperidine acts as the organocatalyst to facilitate enolate formation.

-

Reflux: Heat the mixture to 80–100°C for 1–2 hours, then increase temperature to reflux (115°C) for 2–4 hours.

-

Checkpoint: Monitor CO₂ evolution. The reaction is complete when gas evolution ceases.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (50 mL) containing concentrated HCl (10–15 mL).

-

Why: Acidification converts the pyridine salt of the product back to the free carboxylic acid, causing it to precipitate.

-

-

Isolation: Stir the slurry vigorously for 30 minutes. Filter the white precipitate via vacuum filtration.

-

Washing: Wash the filter cake with cold 1M HCl (2 x 10 mL) to remove residual pyridine, followed by cold water (2 x 10 mL).

Purification

-

Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (1:1) or Toluene .

-

Dissolve crude solid in hot ethanol.

-

Add hot water until slight turbidity appears.

-

Cool slowly to 4°C to crystallize.

-

-

Yield Expectation: 75–85%.

Method B: Heck Coupling (Alternative Route)

This route is useful if the aldehyde is unavailable or if a library of cinnamic acids is being synthesized from aryl halides.

Reaction Scheme

Reagents: 1-Bromo-2-fluoro-3-methylbenzene, Acrylic acid, Pd(OAc)₂, P(o-tol)₃, Triethylamine.

Protocol Summary

-

Reagents: Combine 1-bromo-2-fluoro-3-methylbenzene (1.0 equiv), acrylic acid (1.2 equiv), Pd(OAc)₂ (1-3 mol%), P(o-tol)₃ (2-6 mol%), and triethylamine (2.5 equiv) in DMF or Acetonitrile.

-

Conditions: Heat to 100–120°C under an inert atmosphere (Nitrogen/Argon) for 12–24 hours.

-

Workup: Dilute with ethyl acetate, wash with 1M HCl (to remove base and Pd species), then brine. Dry over MgSO₄ and concentrate.

-

Note: This route often requires column chromatography to remove palladium residues and isomeric byproducts, making it less "green" than Method A.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~12.5 ppm (s, 1H) | Carboxylic acid proton (-COOH). |

| δ ~7.5 - 7.8 ppm (d, 1H, J=16 Hz) | Alkenyl proton (trans-isomer). | |

| δ ~6.4 - 6.6 ppm (d, 1H, J=16 Hz) | Alkenyl proton (alpha to carbonyl). | |

| δ ~2.3 ppm (s, 3H) | Methyl group attached to the aromatic ring. | |

| ¹⁹F NMR | δ ~ -110 to -120 ppm | Single fluorine signal (coupling to H). |

| Melting Point | ~170–180°C (Estimated) | Compare with authentic standard if available. |

Process Workflow Diagram

The following diagram illustrates the critical decision points and workflow for the primary synthesis route (Method A).

Figure 2: Operational workflow for the Knoevenagel-Doebner synthesis.

Safety & Handling

-

Pyridine: Toxic and has a noxious odor. All operations involving pyridine must be performed in a functioning fume hood.

-

Fluorinated Compounds: While the C-F bond is stable, avoid strong reducing conditions that could liberate fluoride ions unless intended.

-

Skin Contact: Cinnamic acid derivatives can be irritants.[2] Use standard PPE (gloves, goggles, lab coat).

References

-

Organic Syntheses. "2,3-Dimethoxycinnamic acid." Org. Synth.1953 , 33, 15. [Link] (Standard Doebner Protocol Basis).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2783142, 2-Fluoro-3-methylbenzaldehyde." PubChem. [Link].[2]

-

Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev.2000 , 100(8), 3009–3066. [Link].

Sources

2-Fluoro-3-methylcinnamic acid spectroscopic data (NMR, IR, MS)

Technical Guide: Spectroscopic Characterization & Validation of 2-Fluoro-3-methylcinnamic Acid

Part 1: Executive Summary & Structural Context

Target Molecule: 2-Fluoro-3-methylcinnamic acid

CAS Registry Number: 1214791-11-3

Molecular Formula: C

This guide provides a comprehensive technical analysis of 2-Fluoro-3-methylcinnamic acid, a critical intermediate in the synthesis of fluorinated heterocyclic pharmaceuticals. The presence of the ortho-fluorine atom (C2 position) introduces unique electronic and steric effects that significantly influence the spectroscopic signature, particularly in NMR (

Significance of the 2-Fluoro-3-methyl Motif: The 2-fluoro substituent provides metabolic stability by blocking the oxidation of the aromatic ring, while the 3-methyl group offers a lipophilic handle often required for binding affinity in kinase inhibitors. Accurate characterization of this specific isomer is essential to distinguish it from its positional isomers (e.g., 2-fluoro-4-methyl or 2-fluoro-5-methyl derivatives) which may arise during non-selective synthesis.

Part 2: Synthesis & Preparation Context

To understand the impurity profile and spectroscopic background, one must recognize the standard synthetic route. The highest purity samples are typically generated via a Knoevenagel condensation.

Standard Synthesis Workflow

-

Precursors: 2-Fluoro-3-methylbenzaldehyde + Malonic Acid.

-

Catalyst: Piperidine / Pyridine.

-

Mechanism: Base-catalyzed nucleophilic addition followed by decarboxylation.

Figure 1: Knoevenagel condensation pathway for the synthesis of the target molecule.[1][2][3]

Part 3: Spectroscopic Atlas (Predicted & Reference Data)

Note: The values below are high-confidence predicted data derived from chemoinformatic substituent increments (Additivity Rules) applied to the base cinnamic acid structure, calibrated against similar fluorinated cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d

A.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| COOH | 12.50 | bs | - | Carboxylic Acid Proton |

| H- | 7.75 | dd | Alkene (Next to Ring) | |

| H-6 | 7.55 | t (app) | Aromatic (Ortho to alkene) | |

| H-4 | 7.30 | d | Aromatic (Para to alkene) | |

| H-5 | 7.15 | t | Aromatic (Meta to alkene) | |

| H- | 6.55 | d | Alkene (Next to COOH) | |

| CH | 2.30 | d | Methyl Group |

-

Key Diagnostic: The H-

proton (7.75 ppm) appears as a doublet of doublets. The large splitting (16 Hz) confirms the trans geometry. The smaller splitting (2 Hz) is the long-range coupling to the ortho-Fluorine.

B.

| Carbon | Shift ( | Splitting ( | Assignment |

| C=O | 167.5 | s | Carboxyl Carbon |

| C-2 | 160.5 | d ( | C-F (Direct attachment) |

| C- | 138.0 | d ( | Alkene (Next to Ring) |

| C-3 | 126.5 | d ( | C-CH |

| C-4 | 131.0 | d ( | Aromatic |

| C-6 | 125.0 | s | Aromatic |

| C-1 | 122.0 | d ( | Quaternary (Ipso) |

| C- | 120.5 | s | Alkene (Next to COOH) |

| C-5 | 124.5 | s | Aromatic |

| CH | 14.5 | d ( | Methyl Carbon |

C.

-

Shift:

-115.0 to -120.0 ppm.[4] -

Pattern: Multiplet (due to coupling with H-6 and H-

).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid dimer and the fluorinated aromatic ring.

| Wavenumber (cm | Vibration Mode | Description |

| 3200–2500 | O-H Stretch | Broad, "hump" characteristic of carboxylic acid dimers. |

| 1690–1680 | C=O Stretch | Strong, sharp carbonyl peak (conjugated acid). |

| 1630 | C=C Stretch | Alkene stretch, conjugated with the aromatic ring. |

| 1250–1200 | C-F Stretch | Strong band, diagnostic for aryl fluorides. |

| 980 | =C-H Bend | Out-of-plane bending, specific for trans-alkenes. |

Mass Spectrometry (MS)

Technique: EI (Electron Impact) or ESI- (Electrospray Ionization, Negative Mode).

Fragmentation Pathway (EI, 70 eV):

-

Molecular Ion [M]+: m/z 180 (Base peak or strong intensity).

-

Fragment [M - OH]: m/z 163 (Loss of hydroxyl).

-

Fragment [M - COOH]: m/z 135 (Decarboxylation, formation of fluorinated styrene cation).

-

Tropylium Ion: Rearrangement of the aromatic core often leads to substituted tropylium ions around m/z 109-115.

Figure 2: Predicted EI-MS fragmentation pathway.

Part 4: Experimental Protocols & Quality Control

To ensure the validity of the data above, the following protocols must be strictly adhered to.

Protocol 1: Sample Preparation for NMR

-

Solvent Choice: Use DMSO-d

(99.9% D). Chloroform-d (CDCl -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug to remove undissolved micro-particulates which cause baseline distortion.

Protocol 2: Purity Assessment (HPLC-UV)

Before spectroscopic analysis, purity should be verified to avoid misinterpreting impurity peaks (e.g., unreacted aldehyde) as spectral features.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 270 nm (Cinnamic acids have strong absorption here due to conjugation).

Protocol 3: Handling Fluorinated Compounds

-

Glassware: Standard borosilicate is acceptable.

-

Safety: Fluorinated cinnamic acids are skin and eye irritants. Wear nitrile gloves and safety goggles. In case of contact, wash with copious water. (Refer to MSDS of trans-cinnamic acid derivatives for general handling).

References

-

Synthesis & Properties: Knoevenagel Condensation of Fluorinated Benzaldehydes. (General methodology reference). Organic Syntheses, Coll. Vol. 3, p.783.

-

Spectroscopic Database: Spectral Database for Organic Compounds (SDBS). (For comparative data on 2-fluorocinnamic acid).

-

Chemical Identity: 2-Fluoro-3-methylcinnamic acid Product Entry. ChemSrc.

- NMR Prediction Principles: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Source of substituent increment rules).

Sources

- 1. 446-52-6 | 2-Fluorobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. 58551-83-0 | 2,4,6-Trifluorobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 1114809-22-1 | 6-Bromo-2-fluoro-3-methylbenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. trans-Cinnamic acid(140-10-3) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Note: 2-Fluoro-3-methylcinnamic Acid in High-Throughput Lead Optimization

Executive Summary & Strategic Value

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-Fluoro-3-methylcinnamic acid (CAS: 1214791-11-3) represents more than a simple building block; it is a conformational and metabolic control unit . While cinnamic acid derivatives are ubiquitous in medicinal chemistry—serving as precursors to coumarins, quinolinones, and peptidomimetics—the specific substitution pattern of the 2-fluoro and 3-methyl groups offers unique advantages:

-

Metabolic Blocking: The C2-fluorine atom blocks a common site of oxidative metabolism (Phase I hydroxylation) on the aromatic ring, extending the half-life (

) of the parent scaffold. -

Conformational Locking: The steric bulk of the C3-methyl group, combined with the electronic repulsion of the C2-fluorine, restricts the rotation of the phenyl ring relative to the acrylic side chain. This "pre-organization" can lower the entropic penalty of binding to target proteins (e.g., kinases or GPCRs).

-

Electronic Tuning: The electron-withdrawing fluorine adjacent to the electron-donating methyl group creates a distinct dipole moment vector, often critical for optimizing

-

This guide details the protocols for synthesizing, coupling, and transforming this scaffold, designed for medicinal chemists requiring high-fidelity reproducibility.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data / Value | Relevance in Drug Discovery |

| IUPAC Name | (E)-3-(2-Fluoro-3-methylphenyl)acrylic acid | Unambiguous identification |

| Molecular Weight | 180.18 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |

| ClogP | ~2.8 (Estimated) | Moderate lipophilicity ensures membrane permeability |

| H-Bond Donors | 1 (Carboxylic Acid) | Primary interaction point or handle for coupling |

| H-Bond Acceptors | 2 | Fluorine acts as a weak acceptor; Carbonyl is strong |

| pKa | ~4.4 | Slightly more acidic than cinnamic acid due to F-induction |

Protocol A: De Novo Synthesis via Knoevenagel Condensation

While 2F3MCA is commercially available, in-house synthesis is often required for isotopic labeling or when fresh, high-purity material is needed for sensitive biological assays. The Knoevenagel condensation is preferred over the Heck reaction here due to higher atom economy and the avoidance of palladium contaminants in the final building block.

Mechanism & Logic

We utilize a Doebner modification of the Knoevenagel condensation. Malonic acid reacts with 2-fluoro-3-methylbenzaldehyde in pyridine with a piperidine catalyst. The pyridine acts as both solvent and base, while piperidine forms a highly electrophilic iminium ion intermediate with the aldehyde, accelerating the attack by the malonic acid enolate.

Materials

-

Substrate: 2-Fluoro-3-methylbenzaldehyde (10 mmol, 1.38 g)

-

Reagent: Malonic acid (12 mmol, 1.25 g)

-

Solvent/Base: Pyridine (anhydrous, 5 mL)

-

Catalyst: Piperidine (0.1 mL)

-

Workup: HCl (conc.), Ice water, Ethyl Acetate.

Step-by-Step Procedure

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3-methylbenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

-

Initiation: Add piperidine (0.1 mL) via syringe. Note: A slight exotherm may occur.

-

Reaction: Heat the mixture to 85°C for 4 hours.

-

Checkpoint: Monitor CO₂ evolution. The reaction is driven to completion by the decarboxylation of the intermediate dicarboxylic acid. Cessation of bubbling indicates near-completion.

-

-

Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly add the mixture to a beaker containing 20 mL of concentrated HCl mixed with 50 g of crushed ice.

-

Why? The strong acid protonates the pyridine and the carboxylate, precipitating the free acid product.

-

-

Isolation: A white to off-white precipitate should form immediately. Stir for 30 minutes to ensure full precipitation.

-

Purification: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove pyridinium salts.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.

-

Validation: Verify purity via

H NMR (DMSO-

Protocol B: Library Generation (Amide Coupling)

The carboxylic acid moiety is the primary handle for diversification. This protocol uses HATU , a gold-standard coupling reagent for sterically hindered acids (like cinnamic acids) that minimizes racemization (though not an issue here) and maximizes yield against unreactive amines.

Workflow Visualization

Figure 1: Optimized workflow for HATU-mediated amide coupling of cinnamic acids.

Procedure

-

Activation: Dissolve 2F3MCA (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 15 minutes at room temperature.

-

Observation: The solution may turn slightly yellow, indicating active ester formation.

-

-

Coupling: Add the amine partner (1.1 equiv). If the amine is a hydrochloride salt, ensure extra DIPEA (1.0 equiv) is added.

-

Monitoring: Stir at room temperature. Monitor by LC-MS. Most reactions complete within 4 hours.

-

Workup (High Throughput): Dilute with Ethyl Acetate. Wash sequentially with 1N HCl, Sat. NaHCO₃, and Brine.[1] Dry over MgSO₄ and concentrate.

Protocol C: Hydrogenation to Dihydrocinnamic Acid

For projects targeting Integrin antagonists or CRTH2 receptors , the saturated "dihydro" analog is often required to increase flexibility.

Catalytic Logic

Standard Pd/C hydrogenation can sometimes cause defluorination (hydrodehalogenation) if conditions are too aggressive. We utilize Pd/C with Diphenylsulfide or mild pressure control to prevent C-F bond cleavage.

Procedure

-

Solvent: Methanol (0.1 M).

-

Catalyst: 10% Pd/C (5 wt% loading).

-

Condition: Hydrogen balloon (1 atm). Do not use high pressure (Parr shaker) unless necessary, to preserve the fluorine.

-

Time: 2–4 hours.

-

Filtration: Filter through a Celite pad to remove Pd.

-

Result: Quantitative conversion to 3-(2-fluoro-3-methylphenyl)propanoic acid .

Strategic Decision Tree: SAR Optimization

When to use this building block? Use the following logic flow to determine if 2F3MCA fits your SAR (Structure-Activity Relationship) campaign.

Figure 2: Decision matrix for incorporating the 2-Fluoro-3-methyl motif into drug scaffolds.

References

-

Substituent Effects in Cinnamic Acids: Pontiki, E., & Hadjipavlou-Litina, D. (2019).[2][3] Antioxidant and Anti-inflammatory Activity of Cinnamic Acid Derivatives.

-

Fluorine in Medicinal Chemistry: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.

-

Knoevenagel Condensation Protocols: Ren, Y., et al. (2018).[4] Green Synthesis of Cinnamic Acid Derivatives.

-

Heck Reaction for Cinnamic Acids: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.

-

Compound Data (2-Fluoro-3-methylcinnamic acid): PubChem CID: 59681345 (Analogous 2-fluoro-3-methylbenzoic acid data used for property estimation).

Disclaimer: This protocol is intended for research purposes only. All chemical syntheses should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials | MDPI [mdpi.com]

- 2. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-methylcinnamic acid

Welcome to the technical support guide for the synthesis of 2-Fluoro-3-methylcinnamic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this fluorinated aromatic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying causality and field-proven insights to help you troubleshoot and optimize your experiments effectively.

Overview of Synthetic Strategies

The synthesis of substituted cinnamic acids is a well-established field, yet the introduction of both a fluorine atom and a methyl group on the phenyl ring presents unique challenges. The electronic properties of these substituents (the electron-withdrawing fluorine and electron-donating methyl group) can significantly influence reaction rates, yields, and side product formation. Three primary synthetic routes are commonly considered for this target molecule: the Perkin reaction, the Wittig reaction, and the Mizoroki-Heck reaction. The choice of method often depends on available starting materials, desired stereoselectivity, and scalability.

| Synthetic Route | Starting Materials | Key Advantages | Common Challenges |

| Perkin Reaction | 2-Fluoro-3-methylbenzaldehyde, Acetic Anhydride, Alkali Acetate | Cost-effective reagents, straightforward procedure. | High reaction temperatures, potential for side reactions, moderate yields.[1] |

| Wittig Reaction | 2-Fluoro-3-methylbenzaldehyde, Phosphonium Ylide | Mild reaction conditions, good control over stereochemistry. | Stoichiometric phosphine oxide byproduct, ylide preparation.[2][3] |

| Mizoroki-Heck Rxn | 1-Halo-2-fluoro-3-methylbenzene, Acrylic Acid (or ester) | High functional group tolerance, good yields. | Palladium catalyst cost and removal, ligand sensitivity.[4][5] |

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Issue 1: Low or No Yield in Perkin Reaction

Question: I am attempting to synthesize 2-Fluoro-3-methylcinnamic acid via the Perkin reaction using 2-Fluoro-3-methylbenzaldehyde and acetic anhydride with sodium acetate, but my yield is consistently below 30%. What is going wrong?

Probable Causes & Solutions:

-

Causality—Insufficient Temperature: The Perkin reaction is a condensation that requires high thermal energy to proceed efficiently.[1] The reaction is typically performed by heating the aldehyde, acetic anhydride, and a carboxylate salt at temperatures exceeding 165 °C.[6] Insufficient heating leads to an incomplete reaction.

-

Solution: Ensure your reaction temperature is maintained at 170-180 °C. Use a high-boiling point solvent or neat conditions with an appropriate heating mantle and temperature controller. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Causality—Base Catalyst Inactivity: The alkali salt of the acid (e.g., sodium acetate) acts as the base catalyst.[7][8][9] It must be anhydrous. The presence of moisture can quench the enolate of the acetic anhydride, halting the reaction.

-

Solution: Use freshly fused and powdered sodium or potassium acetate. Dry the reagent in an oven at >120 °C for several hours and cool it in a desiccator before use.

-

-

Causality—Side Reactions: At the high temperatures required, aldehydes can undergo side reactions in a basic environment.[1] Furthermore, the anhydride can self-condense.

-

Solution: While high temperature is necessary, prolonged heating can be detrimental. Optimize the reaction time by monitoring via TLC. Once the starting aldehyde is consumed, proceed with the workup. An excess of acetic anhydride can also serve as a solvent to favor the desired reaction.[6]

-

Experimental Protocol: Optimized Perkin Reaction

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 2-Fluoro-3-methylbenzaldehyde (10 mmol, 1.38 g), freshly fused potassium acetate (12 mmol, 1.18 g), and acetic anhydride (30 mmol, 2.8 mL).[10]

-

Heat the mixture in a sand bath to 180 °C and maintain it at this temperature with stirring for 5-8 hours.

-

Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the aldehyde spot has disappeared.

-

Allow the mixture to cool slightly and pour it into 50 mL of water.

-

Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride and dissolve the product.

-

If an oily layer persists, perform steam distillation to remove unreacted aldehyde.[11]

-

Hot filter the solution to remove any insoluble impurities.

-

Acidify the hot filtrate with concentrated HCl until precipitation of the cinnamic acid is complete (pH ~2).[10][12]

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crude product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from ethanol/water to obtain pure 2-Fluoro-3-methylcinnamic acid.

Issue 2: Poor E/Z Stereoselectivity in Wittig Reaction

Question: I'm using a Wittig reaction to synthesize my target, but I'm getting a mixture of E and Z isomers that are difficult to separate. How can I improve the E-selectivity?

Probable Causes & Solutions:

-

Causality—Ylide Stability: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium ylide.[2]

-

Non-stabilized ylides (e.g., derived from alkyl halides) react quickly and irreversibly, typically favoring the Z-alkene.

-

Stabilized ylides (those with an adjacent electron-withdrawing group like an ester, e.g., (alkoxycarbonylmethylene)triphenylphosphorane) are less reactive. Their addition to the aldehyde is often reversible, allowing for equilibration to the more thermodynamically stable intermediate, which leads preferentially to the E-alkene.[13][14] For cinnamic acid synthesis, the E (trans) isomer is usually the desired product.

-

Solution: To strongly favor the E-isomer, use a stabilized ylide such as (carboethoxymethyl)triphenylphosphorane. This will form the ethyl ester of your target acid, which can then be hydrolyzed in a subsequent step.

-

-

Causality—Reaction Conditions: For stabilized ylides, conditions that promote thermodynamic equilibrium will enhance E-selectivity. This includes running the reaction in a non-polar solvent and avoiding the presence of lithium salts, which can interfere with reversibility.

-

Solution: Prepare the ylide using a base like sodium hydride or potassium tert-butoxide in a solvent like THF or toluene. Perform the reaction at room temperature or with gentle heating to ensure equilibrium is reached.

-

Workflow for Stereoselective Wittig Reaction

Caption: Workflow for E-selective Wittig synthesis.

Issue 3: Catalyst Inactivity in Mizoroki-Heck Reaction

Question: I am trying a Heck reaction between 1-iodo-2-fluoro-3-methylbenzene and ethyl acrylate using Pd(OAc)2, but the reaction is sluggish and gives low conversion. What factors should I investigate?

Probable Causes & Solutions:

-

Causality—Catalyst Pre-activation: The active catalyst in the Heck cycle is a Pd(0) species. Pd(OAc)2 is a Pd(II) precursor and must be reduced in situ.[4] This reduction is often facilitated by a phosphine ligand, which also serves to stabilize the active catalyst.

-

Solution: Ensure you are using an appropriate phosphine ligand, such as PPh3 or a more electron-rich ligand like P(o-tolyl)3, in a 2:1 or 4:1 ligand-to-palladium ratio. The choice of ligand is critical and often requires screening.

-

-

Causality—Base and Solvent Choice: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[5] Sterically hindered or inorganic bases are common. The solvent must be polar and aprotic to facilitate the reaction.

-

Solution: Triethylamine (Et3N) is a common choice, but other bases like diisopropylethylamine (DIPEA) or an inorganic base like K2CO3 can be effective. DMF, DMAc, or NMP are suitable high-boiling point solvents.

-

-

Causality—Aryl Halide Reactivity: The reactivity of the aryl halide in the oxidative addition step follows the order I > Br >> Cl. If you are using an aryl bromide, the reaction may require higher temperatures, a more active catalyst system (e.g., using palladacycle catalysts), or a ligandless approach under specific conditions.[15]

-

Solution: If possible, use 1-iodo-2-fluoro-3-methylbenzene as the starting material for milder conditions. If using the bromide, consider increasing the temperature to 120-140 °C and using a more robust ligand.

-

General Heck Reaction Mechanism

Sources

- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. longdom.org [longdom.org]

- 8. byjus.com [byjus.com]

- 9. Perkin reaction - Wikipedia [en.wikipedia.org]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Technical Support Center: Enhancing the Solubility of 2-Fluoro-3-methylcinnamic Acid

Welcome to the technical support center for 2-Fluoro-3-methylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility enhancement experiments. Our approach is rooted in fundamental physicochemical principles and validated through extensive field experience.

Understanding the Challenge: The Physicochemical Profile of 2-Fluoro-3-methylcinnamic Acid

This guide will walk you through the most effective methods to enhance the solubility of 2-Fluoro-3-methylcinnamic acid, complete with troubleshooting FAQs and detailed experimental protocols.

Core Solubility Enhancement Strategies

We will focus on four primary strategies for enhancing the solubility of 2-Fluoro-3-methylcinnamic acid:

-

pH Adjustment: Leveraging the acidic nature of the carboxylic acid group.

-

Co-solvent Systems: Utilizing water-miscible organic solvents to modify the polarity of the solvent system.

-

Salt Formation: Converting the acidic drug into a more soluble salt form.

-

Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin complex to increase its apparent solubility.

Section 1: pH Adjustment

The Principle: As a carboxylic acid, 2-Fluoro-3-methylcinnamic acid is a weak acid. By increasing the pH of the aqueous solution above its pKa, the carboxylic acid group will deprotonate to form a carboxylate anion. This charged species is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[5]

Troubleshooting and FAQs: pH Adjustment

Q1: At what pH should I expect to see a significant increase in solubility?

A1: A significant increase in solubility will occur as the pH of the solution approaches and surpasses the pKa of the carboxylic acid group. For cinnamic acid, the pKa is approximately 4.44.[2] The pKa of 2-Fluoro-3-methylcinnamic acid is expected to be in a similar range. A good starting point is to adjust the pH to 2 units above the pKa (i.e., around pH 6.5-7.5) to ensure complete deprotonation and maximum solubility.

Q2: I've adjusted the pH, but the solubility is still lower than expected. What could be the issue?

A2:

-

Insufficient pH: Double-check the pH of your final solution. Localized pH changes might not be sufficient. Ensure thorough mixing.

-

Common Ion Effect: If you are using a buffer, be mindful of the common ion effect, which could suppress dissolution.

-

Ionic Strength: High concentrations of other salts in your solution can impact solubility.

-

Compound Purity: Impurities in your sample of 2-Fluoro-3-methylcinnamic acid could be insoluble at the adjusted pH.

Q3: Which alkalizing agents are recommended for pH adjustment?

A3: For laboratory-scale experiments, common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium bicarbonate (NaHCO3), and sodium carbonate (Na2CO3).[6][7] The choice may depend on the desired final pH and compatibility with your downstream applications. For pharmaceutical formulations, pharmaceutically acceptable bases are required.[8]

Experimental Protocol: pH-Dependent Solubility Profile

-

Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

-

Add an excess amount of 2-Fluoro-3-methylcinnamic acid to a fixed volume of each buffer in separate vials.

-

Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

-

Filter the samples through a 0.22 µm filter to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the measured solubility as a function of pH.

Section 2: Co-solvent Systems

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This reduction in polarity makes the solvent more "like" the non-polar regions of the solute, thereby increasing its solubility.

Troubleshooting and FAQs: Co-solvent Systems

Q1: Which co-solvents are most effective for 2-Fluoro-3-methylcinnamic acid?

A1: Based on the properties of similar compounds, polar protic solvents are excellent candidates.[1] Commonly used and effective co-solvents include:

- Ethanol

- Propylene Glycol (PG)

- Polyethylene Glycol 400 (PEG 400)

- Glycerin

Q2: What is the optimal concentration of a co-solvent?

A2: The solubility of the compound will generally increase with an increasing concentration of the co-solvent. However, for many applications, particularly in biological or pharmaceutical contexts, the concentration of the organic co-solvent needs to be minimized due to potential toxicity or other undesirable effects. It is crucial to determine the minimum co-solvent concentration that achieves the desired solubility.

Q3: My compound precipitates when I dilute the co-solvent system with water. How can I prevent this?

A3: This is a common issue. The initial high concentration of the co-solvent allows for dissolution, but upon dilution with an aqueous medium, the polarity of the system increases, causing the poorly soluble compound to precipitate. To mitigate this:

-

Optimize the co-solvent blend: Sometimes a combination of co-solvents can provide better stability upon dilution.

-

Use a surfactant: Surfactants can help to stabilize the dissolved compound in the aqueous environment.

-

Consider a different solubilization technique: If significant dilution is required, co-solvents may not be the ideal approach.

Data Presentation: Expected Solubility Enhancement with Co-solvents

| Co-solvent | Concentration (% v/v) in Water | Expected Solubility Enhancement (relative to water) |

| Ethanol | 10% | 2-5 fold |

| 20% | 5-15 fold | |

| 40% | >20 fold | |

| Propylene Glycol | 10% | 3-7 fold |

| 20% | 8-20 fold | |

| 40% | >30 fold | |

| PEG 400 | 10% | 4-10 fold |

| 20% | 12-30 fold | |

| 40% | >50 fold |

Note: These are estimated values based on the behavior of similar poorly soluble organic acids. Actual values for 2-Fluoro-3-methylcinnamic acid must be determined experimentally.

Section 3: Salt Formation

The Principle: Converting a poorly soluble acidic drug into a salt is a well-established and highly effective method to increase its aqueous solubility and dissolution rate.[11][12][13] The salt form is an ionic compound that readily dissociates in water, leading to a significant increase in solubility compared to the neutral, crystalline acid.

Troubleshooting and FAQs: Salt Formation

Q1: Which counterions are suitable for forming salts with 2-Fluoro-3-methylcinnamic acid?

A1: For a carboxylic acid, you will need to react it with a base to form a salt. Common pharmaceutically acceptable counterions include:

-

Inorganic: Sodium (Na+), Potassium (K+), Calcium (Ca2+), Magnesium (Mg2+)

-

Organic amines: Tromethamine, Meglumine, Diethanolamine

Q2: I've formed a salt, but it's not as soluble as I expected. Why?

A2:

-

Incomplete salt formation: Ensure the stoichiometry of your reaction is correct and that the reaction has gone to completion.

-

Crystal lattice energy: The solubility of a salt is a balance between its affinity for water and the strength of its crystal lattice. Some salt forms may have very high lattice energies, which can limit their solubility.[14]

-

Polymorphism: The salt may exist in different crystalline forms (polymorphs), each with its own unique solubility.

Q3: How do I choose the best salt form for development?

A3: The optimal salt form will have a good balance of properties, including high solubility, good dissolution rate, chemical and physical stability, and low hygroscopicity. A comprehensive salt screening study is often necessary to identify the best candidate.

Experimental Protocol: Salt Formation and Solubility Assessment

-

Dissolve 2-Fluoro-3-methylcinnamic acid in a suitable organic solvent (e.g., ethanol).

-

In a separate container, dissolve an equimolar amount of the chosen base (e.g., sodium hydroxide in ethanol/water).

-

Slowly add the basic solution to the acidic solution while stirring.

-

The salt may precipitate out of solution. If not, the solvent can be slowly evaporated to induce crystallization.

-

Collect the solid salt by filtration and wash with a small amount of the organic solvent.

-

Dry the salt under vacuum.

-

Determine the aqueous solubility of the prepared salt using the equilibrium solubility method described in the pH adjustment section.

Section 4: Cyclodextrin Complexation

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[15] Poorly soluble molecules like 2-Fluoro-3-methylcinnamic acid can be encapsulated within the lipophilic cavity, forming an inclusion complex.[16][17] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[18]

Troubleshooting and FAQs: Cyclodextrin Complexation

Q1: Which type of cyclodextrin should I use?

A1: The choice of cyclodextrin depends on the size and shape of the guest molecule. For a molecule the size of a cinnamic acid derivative, β-cyclodextrin and its derivatives are often a good starting point. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly higher aqueous solubility than the parent β-cyclodextrin and are often more effective at solubilizing guest molecules.

Q2: How can I confirm that an inclusion complex has formed?

A2: Several analytical techniques can provide evidence of complex formation, including:

-

Phase solubility studies: A linear increase in the solubility of the drug with increasing cyclodextrin concentration is indicative of a 1:1 complex.

-

Spectroscopic methods: Changes in the UV-Vis, fluorescence, or NMR spectra of the drug upon addition of the cyclodextrin can indicate complexation.

-

Calorimetry: Isothermal titration calorimetry (ITC) can provide thermodynamic data on the binding interaction.

-

Solid-state characterization: Techniques like DSC, PXRD, and FT-IR can be used to characterize the solid complex.[19]

Q3: The solubility enhancement with cyclodextrins is not as high as I need. What can I do?

A3:

-

Try a different cyclodextrin: The binding affinity can vary significantly between different cyclodextrin types.

-

Optimize the formulation: The addition of a small amount of a water-soluble polymer can sometimes enhance the complexation efficiency.

-

Consider a ternary complex: In some cases, the addition of a third component can improve the stability and solubility of the complex.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

-

Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

-

Add an excess amount of 2-Fluoro-3-methylcinnamic acid to each cyclodextrin solution.

-

Equilibrate the samples at a constant temperature for 24-48 hours.

-

Filter the samples to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate.

-

Plot the solubility of 2-Fluoro-3-methylcinnamic acid as a function of the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant of the complex.

Visualization of Experimental Workflows

Logical Flow for Solubility Enhancement Strategy Selection

Caption: Decision workflow for selecting a solubility enhancement strategy.

General Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for experimental solubility determination.

References

-

Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy. (URL: [Link])

-

What is the solubility of cinnamic derivatives in different solvents? - Blog - SHINY. (URL: [Link])

-

Cinnamic acid - Wikipedia. (URL: [Link])

-

Chemical Properties of 3-Methylcinnamic acid (CAS 3029-79-6) - Cheméo. (URL: [Link])

-

2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem. (URL: [Link])

-

16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (URL: [Link])

-

Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. (URL: [Link])

-

Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - NIH. (URL: [Link])

-

Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (URL: [Link])

- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google P

-

2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation - Chemistry LibreTexts. (URL: [Link])

-

Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (URL: [Link])

-

Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films - NIH. (URL: [Link])

-

Cosolvent - Wikipedia. (URL: [Link])

-

The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. (URL: [Link])

-

Solubility enhancement techniques: A comprehensive review. (URL: [Link])

-

Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins - ResearchGate. (URL: [Link])

-

Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (URL: [Link])

-

How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? | ResearchGate. (URL: [Link])

-

Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - MDPI. (URL: [Link])

-

Organic Solvents: Complete Guide, Industrial Uses & Safety - Brofind. (URL: [Link])

-

Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (URL: [Link])

-

Enhancing Solubility and Dissolution Rate of p-Methoxycinnamic Acid via Multicomponent Crystal Formation with Meglumine - ResearchGate. (URL: [Link])

-

2-Fluoro-3-methylbutanoic acid | C5H9FO2 | CID 15310 - PubChem. (URL: [Link])

-

Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (URL: [Link])

-

Cosolvent – Knowledge and References - Taylor & Francis. (URL: [Link])

-

2-Fluoro-3-methylpentanoic acid | C6H11FO2 | CID 256896 - PubChem. (URL: [Link])

-

CompoundingToday.com | pH Adjusting Database. (URL: [Link])

-

A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (URL: [Link])

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. (URL: [Link])

-

Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - Taylor & Francis. (URL: [Link])

-

How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (URL: [Link])

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (URL: [Link])

-

2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem. (URL: [Link])

Sources

- 1. What is the solubility of cinnamic derivatives in different solvents? - Blog - SHINY [sinoshiny.com]

- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]

- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cosolvent - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. rjpdft.com [rjpdft.com]

- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.aston.ac.uk [research.aston.ac.uk]

- 15. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. gala.gre.ac.uk [gala.gre.ac.uk]

- 19. researchgate.net [researchgate.net]

overcoming experimental errors with 2-Fluoro-3-methylcinnamic acid

Topic: overcoming experimental errors with 2-Fluoro-3-methylcinnamic acid Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison.[1] Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

CAS: 1214791-11-3 | Formula: C₁₀H₉FO₂ | MW: 180.17 g/mol [1][2][3]

Welcome to the technical support hub for 2-Fluoro-3-methylcinnamic acid . This guide addresses the specific synthetic, purification, and characterization challenges associated with this fluorinated building block. The presence of the ortho-fluorine atom and the meta-methyl group introduces unique steric and electronic effects that can disrupt standard cinnamic acid protocols, leading to common experimental errors such as decarboxylation, isomerization, and poor solubility.

Module 1: Synthesis & Reaction Optimization

Q: My Knoevenagel condensation yield is low (<40%), and I see a non-acidic byproduct. What is happening?

Diagnosis: You are likely experiencing thermal decarboxylation . Cinnamic acids, particularly those with electron-withdrawing groups (like fluorine) or steric strain (ortho-substitution), are prone to losing CO₂ at high temperatures, converting the desired acid into the corresponding styrene derivative (2-fluoro-3-methylstyrene).[1][2]

Technical Insight: The ortho-fluorine atom creates a "push-pull" electronic environment.[1][2] While it activates the aldehyde for nucleophilic attack, it also destabilizes the transition state of the final dehydration step, often requiring higher temperatures which inadvertently trigger decarboxylation [1].

Corrective Protocol: Low-Temperature Knoevenagel To mitigate this, switch to a pyridine-mediated modification that operates at lower temperatures.[1][2]

-

Reagents: 2-Fluoro-3-methylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic, 0.1 eq).[1]

-

Temperature Control: Do not reflux at 115°C (pyridine's boiling point). Maintain the reaction at 70–80°C .

-

Monitoring: Monitor CO₂ evolution. Once bubbling ceases (typically 2-4 hours), stop heating immediately.[1][2]

-

Quenching: Pour the reaction mixture into ice-cold HCl (2M) to precipitate the acid immediately and prevent post-reaction decarboxylation.

Q: I am using the Heck reaction, but I am getting significant homocoupling of the aryl halide.

Diagnosis: Catalyst poisoning or improper base selection. The ortho-fluorine atom can coordinate with Palladium (Pd), forming a stable chelate that inhibits the catalytic cycle, allowing side reactions like homocoupling to dominate [2].

Troubleshooting Table: Heck Reaction Optimization

| Parameter | Standard Protocol | Optimized for 2-F-3-Me-Cinnamic Acid | Rationale |

| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ + P(o-tol)₃ | Bulky phosphine ligands prevent F-Pd coordination.[1][2] |

| Base | Et₃N | NaOAc or K₂CO₃ | Inorganic bases reduce alkene isomerization risk.[1][2] |

| Solvent | DMF | DMAc or NMP | Higher polarity stabilizes the intermediate complex.[1][2] |

| Temp | 120°C | 100°C | Reduces thermal degradation of the fluorinated product.[1][2] |

Module 2: Purification & Isolation Logic

Q: My product is oiling out during recrystallization instead of forming crystals.

Diagnosis: The "Fluorine Effect" on solubility. Fluorine atoms increase lipophilicity and disrupt the hydrogen-bonding network required for crystal lattice formation. Standard ethanol/water ratios for non-fluorinated cinnamic acids often fail here, causing the compound to "oil out" as a supercooled liquid.

Corrective Protocol: The "Cloud Point" Titration Method Do not use a fixed solvent ratio. Follow this dynamic protocol to force crystallization.

-

Dissolution: Dissolve crude 2-Fluoro-3-methylcinnamic acid in the minimum amount of boiling Ethanol (95%).

-

Titration: Add water dropwise to the boiling solution until a persistent turbidity (cloudiness) is observed.

-

Clarification: Add exactly 0.5 mL of Ethanol to clear the solution.

-

Controlled Cooling: Wrap the flask in foil and allow it to cool to room temperature undisturbed. Do not place directly in ice; rapid cooling traps impurities and leads to oiling.

-

Seed Crystal: If oiling occurs, scratch the glass interface or add a seed crystal of trans-cinnamic acid (structural mimic) to induce nucleation.

Q: How do I remove the cis (Z) isomer?

Diagnosis: Photo-isomerization. Cinnamic acids exist in equilibrium between E (trans) and Z (cis) forms.[1] The Z-isomer is often more soluble and less stable.[1]

Workflow:

-

Acid-Base Extraction: Dissolve the mixture in 10% NaHCO₃. The trans-isomer forms a sodium salt more readily due to less steric hindrance around the carboxylate.

-

Filtration: Filter off any non-acidic impurities (styrenes).

-

Precipitation: Slowly acidify the filtrate with 2M HCl. The trans-isomer, being less soluble, will precipitate first. Collect the first crop of crystals.

Module 3: Characterization & Validation

Q: How do I distinguish my product from the starting aldehyde using NMR?

Diagnosis: Validation of the alkene double bond. The most definitive proof of successful synthesis is the appearance of the alkene protons with specific coupling constants.

Data Table: Key NMR Signals (DMSO-d₆)

| Signal | Chemical Shift (δ) | Multiplicity | Coupling Constant ( | Interpretation |

| Alkene-H (α) | ~6.5 - 6.7 ppm | Doublet (d) | Indicates trans (E) geometry.[1] | |

| Alkene-H (β) | ~7.6 - 7.8 ppm | Doublet (d) | Downfield due to conjugation.[1] | |

| Ar-F (¹⁹F) | ~ -110 to -120 ppm | Multiplet | Diagnostic for ortho-fluorine.[1] | |

| Aldehyde-H | ~10.0 ppm | Singlet | N/A | Must be absent in pure product.[1][2] |

Self-Validating Check:

Calculate the coupling constant (

Module 4: Visualized Workflows

Workflow 1: Synthesis Decision Tree

Use this logic flow to determine the best synthetic route based on your available starting materials and equipment.

Figure 1: Decision matrix for synthesizing 2-Fluoro-3-methylcinnamic acid, highlighting critical risks and solutions.

Workflow 2: Purification Logic

A systematic approach to isolating pure crystals.[4]

Figure 2: Step-by-step purification protocol ensuring removal of non-acidic byproducts and successful crystallization.[1][2]

References

-

Knoevenagel Condensation Optimization: Title: "Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and Its Antibacterial Activity." Source: Biological and Pharmaceutical Life Sciences (BEPLS).[1] URL:[Link][1]

-

Heck Reaction & Fluorine Effects: Title: "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners." Source: MDPI (Molecules).[1] URL:[Link][1]

-

General Cinnamic Acid Properties: Title: "Cinnamic acid - Wikipedia."[1][2] Source: Wikipedia. URL:[Link][1]

-

CAS Verification: Title: "2-Fluoro-3-methylcinnamic acid | CAS#:1214791-11-3."[1][2][3] Source: ChemSrc. URL:[Link][1]

Sources

Validation & Comparative

Comprehensive Validation Guide: Biological Profiling of 2-Fluoro-3-methylcinnamic Acid (2F3MCA)

Executive Summary & Strategic Rationale

2-Fluoro-3-methylcinnamic acid (2F3MCA) represents a "privileged scaffold" modification of the canonical cinnamic acid structure. While unsubstituted cinnamic acid exhibits broad but weak biological activity (often requiring millimolar concentrations), the strategic introduction of a fluorine atom at the ortho (C2) position and a methyl group at the meta (C3) position is designed to overcome two primary failure modes of phenylpropanoid therapeutics: metabolic instability and poor membrane permeability .

This guide provides a rigorous validation framework for researchers evaluating 2F3MCA. It moves beyond simple observation, establishing a causal link between these structural modifications and enhanced biological performance compared to non-halogenated standards.

The Structural Logic (SAR)

-

2-Fluoro Substitution: Blocks the primary site of Phase I metabolic oxidation (ring hydroxylation), significantly extending plasma half-life compared to Cinnamic Acid. The high electronegativity also alters the pKa, influencing binding affinity in metalloenzyme active sites (e.g., Tyrosinase, HDAC).

-

3-Methyl Substitution: Increases lipophilicity (

), facilitating passive diffusion across bacterial membranes and the blood-brain barrier (BBB), a critical parameter for neuroprotective applications.

Figure 1: Structure-Activity Relationship (SAR) logic flow for 2F3MCA validation.

Comparative Performance Benchmarks

To validate 2F3MCA, it must be tested against established benchmarks. The following data aggregates performance metrics from the class of halogenated cinnamic acids to set the Pass/Fail criteria for your validation experiments.

Table 1: Comparative Biological Efficacy (Literature Benchmarks)

| Feature | Cinnamic Acid (Control) | 4-Fluoro-Cinnamic Acid (Analog) | 2F3MCA (Target) | Validation Target |

| Antimicrobial (MIC) | > 5000 µM (Weak) | 500 - 1000 µM | High Potential | < 250 µM |

| AChE Inhibition ( | > 100 µM | ~20 µM | High Potential | < 10 µM |

| LogP (Lipophilicity) | 2.13 | 2.45 | ~2.8 - 3.1 | 2.5 - 3.5 |

| Metabolic Stability | Low (Rapid Oxidation) | Moderate | High | > 60 min ( |

Note: Unsubstituted cinnamic acid is generally considered biologically "inactive" for high-potency drug development. A successful validation of 2F3MCA must demonstrate at least a 10-fold increase in potency (lower MIC/IC50) compared to the parent compound [1, 6].

Experimental Validation Protocols

Protocol A: Antimicrobial Potency (Membrane Disruption)

Objective: Validate the hypothesis that the 3-methyl group enhances membrane permeation against ESKAPE pathogens (specifically S. aureus).

Methodology:

-

Preparation: Dissolve 2F3MCA in DMSO to create a 100 mM stock.

-

Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 1024 µg/mL down to 2 µg/mL.

-

Inoculation: Add

CFU/mL of S. aureus (ATCC 29213) to each well. -

Control: Run parallel wells with Cinnamic Acid (Negative Control) and Ciprofloxacin (Positive Control).

-

Incubation: 37°C for 24 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via OD600 absorbance.

Validation Criteria:

-

Valid: 2F3MCA MIC < 256 µg/mL.

-

Superior: 2F3MCA MIC < 64 µg/mL (indicates significant hydrophobic interaction with bacterial membrane) [1, 4].

Protocol B: Acetylcholinesterase (AChE) Inhibition

Objective: Verify the neuroprotective potential. Halogenated cinnamic acids are known to inhibit AChE via dual binding sites. The fluorine atom often engages in specific halogen-bonding interactions within the enzyme gorge.

Methodology (Ellman’s Assay):

-

Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and electric eel AChE.

-

Workflow:

-

Incubate AChE (0.1 U/mL) with varying concentrations of 2F3MCA (0.1 - 100 µM) in phosphate buffer (pH 8.0) for 15 mins.

-

Add DTNB (0.3 mM) and substrate (0.5 mM).

-

Measure absorbance at 412 nm for 5 minutes (kinetic mode).

-

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

Validation Criteria:

-

Valid:

< 50 µM.[1] -

Mechanistic Proof: If 2F3MCA shows >5x potency over non-fluorinated cinnamic acid, the "Fluorine Effect" is validated [6].

In Silico Validation (ADME Prediction)

Before wet-lab synthesis, use this computational workflow to verify "drug-likeness".

Figure 2: In silico validation workflow using SwissADME.

Expected Values for 2F3MCA:

-

Molecular Weight: ~180.17 g/mol (Pass).[2]

-

Consensus LogP: ~2.8 (Optimal for oral bioavailability).

-

BBB Permeant: Yes (Due to lack of polar surface area and methyl/fluoro lipophilicity).

References

-

Guzmán, J. D. (2014).[3] "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[1][3][4][5] Molecules, 19(12), 19292-19349. Link

-

Ruiz-Goldaracena, A., et al. (2023). "Structure-Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris." Plants, 12(3), 673. Link

-

Pontiki, E., et al. (2014). "Cinnamic Acid Derivatives as Antioxidant Agents." Current Medicinal Chemistry, 21. Link

-

Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. Link

-

De, P., et al. (2011).[4] "Cinnamic acid derivatives as anticancer agents-a review." Current Medicinal Chemistry, 18(11), 1672-1703.[4] Link

-

Li, Q., et al. (2019). "Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives... in acetylcholinesterase inhibition."[6][7] Drug Development Research, 80(3), 349-358. Link

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-3-methylcinnamic acid | CAS#:1214791-11-3 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ricci Chimica [riccichimica.com]

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-3-methylcinnamic acid

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-Fluoro-3-methylcinnamic acid Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers

Executive Summary & Chemical Context

2-Fluoro-3-methylcinnamic acid is a specialized intermediate frequently employed in structure-activity relationship (SAR) studies for drug discovery, particularly in the synthesis of indole and quinoline scaffolds. While structurally similar to cinnamic acid, the introduction of the fluorine atom at the C2 position and a methyl group at C3 alters its lipophilicity and electronic properties.

From a safety perspective, this compound presents a dual risk profile: physical irritation typical of organic acids and enhanced bioavailability potential due to fluorination. This guide moves beyond generic "wear gloves" advice, providing a risk-based PPE selection matrix and a self-validating handling protocol designed to prevent cross-contamination and exposure.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the specific hazards.[1][2] As a solid organic acid derivative, the primary risks are inhalation of dust and direct contact with mucous membranes.

| Hazard Class (GHS) | H-Code | Risk Description | Critical Control Point |

| Skin Irritation | H315 | Causes skin irritation.[3] Acidic nature can disrupt the stratum corneum. | Glove Permeation: Prevent prolonged contact; acidic solids become corrosive upon moisture contact (sweat). |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4] High risk of corneal damage from acidic dust. | Eye Protection: Gaps in safety glasses are the failure point. |

| STOT-SE | H335 | May cause respiratory irritation.[3][4][5] | Engineering Control: Dust containment is superior to respirators. |

Technical Insight: The fluorine substitution increases the compound's lipophilicity (LogP) compared to unsubstituted cinnamic acid. This theoretically increases the rate of dermal absorption. Therefore, standard latex gloves are insufficient; nitrile with specific thickness parameters is required.

Tiered PPE Selection Matrix

We utilize a Task-Based Exposure Control (TBEC) approach. Select the PPE tier based on your specific operation.[1][6]

Tier 1: Standard Handling (Weighing < 10g, Closed Transfer)

For routine benchwork where the compound is primarily contained.

-

Hand Protection: Single Nitrile gloves.

-

Spec: Minimum thickness 0.11 mm (4 mil) .

-

Validation: Check for "Low Pinole Rate" (AQL 1.5 or lower).

-

-

Eye Protection: ANSI Z87.1 compliant safety glasses with side shields.

-

Body Protection: Standard cotton/polyester lab coat (buttoned to collar).

-

Respiratory: None required if working inside a certified chemical fume hood.

Tier 2: Enhanced Handling (Synthesis Scale-up, Open Handling, Spill Cleanup)

For activities with high dust generation potential or solution-phase work involving organic solvents.

-

Hand Protection: Double-gloving technique.

-

Inner Layer: 4 mil Nitrile (Bright color for contrast).

-

Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).

-

Why: Provides a visual breach indicator and increased breakthrough time against solvent carriers.

-

-

Eye Protection: Chemical splash goggles (unvented or indirect vent).

-

Why: Prevents airborne dust from bypassing side shields.

-

-

Respiratory: If fume hood is unavailable (NOT recommended), use a half-face respirator with P100 cartridges (HEPA equivalent) to capture fine particulates.

Operational Protocol: The "Zero-Dust" Transfer Method

This protocol uses a self-validating logic to ensure containment.

Objective: Transfer 2-Fluoro-3-methylcinnamic acid from stock container to reaction vessel without generating airborne particulate.

Step 1: Engineering Control Verification

-

Action: Verify Fume Hood Face Velocity.

-

Metric: Must read between 80 – 120 fpm (0.4 – 0.6 m/s) .

-

Self-Check: Hold a tissue strip at the sash opening; it should flow inward at a 45-degree angle without turbulent flapping.

Step 2: Static Neutralization (Critical for Dry Powders)

-

Context: Fluorinated organic solids are prone to static charge, causing "jumping" during weighing.

-

Action: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.

-

Alternative: Wipe the exterior of the weigh boat with a damp lint-free wipe to discharge static.

Step 3: The Transfer

-

Place the receiving vessel inside the hood.

-

Open the stock container only when inside the hood plane.

-

Transfer solid using a rounded scoop spatula (avoids spilling off flat blades).

-

Immediate Decon: Wipe the threads of the stock container with a dry Kimwipe before recapping to prevent crust formation (which creates dust next time you open it).

Step 4: Waste Segregation (The "Halogen" Rule)

-

Action: Do NOT dispose of in general organic waste.

-

Reasoning: High-temperature incineration of fluorinated compounds in non-specialized incinerators can generate hydrofluoric acid (HF), damaging scrubber systems.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling and spill response.

Caption: Operational workflow for PPE selection and spill response logic based on scale and hazard assessment.

Emergency Response: Spills & Exposure

Scenario: Powder Spill on Benchtop

-

Stop: Do not blow the dust.[1][9] Do not use a brush (creates aerosols).

-

Isolate: Alert nearby personnel.

-

Method: Cover the spill with a wet paper towel (water or ethanol). This converts the dust hazard into a contained solid/liquid sludge.

-

Clean: Scoop up the wet towel and place it in a hazardous waste bag.

-

Wash: Clean the surface with soap and water to remove acidic residue.

Scenario: Eye Contact

-

Flush: Immediate irrigation for 15 minutes is non-negotiable.

-

Mechanism: Acidic solids can stick to the cornea; flushing must be continuous to dissolve and dilute the material.

-

Medical: Seek evaluation. Fluorinated acids can have delayed effects, though less likely with this specific derivative than with HF.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

-

PubChem. (n.d.). Compound Summary: Fluorocinnamic Acid Derivatives. National Library of Medicine. [Link]

-

University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[10] [Link]

Sources

- 1. axxence.de [axxence.de]

- 2. Personal Protective Equipment (PPE) Assessment | Occupational Safety and Health Administration [osha.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. s29068.pcdn.co [s29068.pcdn.co]

- 7. mn.uio.no [mn.uio.no]

- 8. bucknell.edu [bucknell.edu]

- 9. carlroth.com [carlroth.com]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。